molecular formula C8H5ClN2O2 B15070090 8-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid

8-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B15070090
M. Wt: 196.59 g/mol
InChI Key: JDLQNEQSDABXEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 8 and a carboxylic acid group at position 5. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s molecular formula is C₈H₅ClN₂O₂, with a molecular weight of 196.59 g/mol (CAS: 155735-02-7) . Its synthesis typically involves halogenation and coupling reactions, such as Suzuki-Miyaura cross-coupling, as evidenced by protocols using chloroacetaldehyde and palladium catalysts .

Applications include its role as a precursor for kinase inhibitors and antitrypanosomal agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloroimidazo[1,2-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-6-3-5(8(12)13)4-11-2-1-10-7(6)11/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLQNEQSDABXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with chloroacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the imidazo[1,2-a]pyridine ring system .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions: 8-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Weight (g/mol) CAS Number Solubility/Stability Key Applications
8-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid Cl (C8), COOH (C6) 196.59 155735-02-7 Slightly soluble in water Kinase inhibitors
6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid Cl (C6), COOH (C8) 196.59 155735-02-7* Not reported Intermediate
6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid Br (C6), COOH (C8) 241.04 903129-78-2 Not reported Organic synthesis
8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid Br (C8), COOH (C6) 241.04 1234616-06-8 Not reported Antiviral agents
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid Cl (C6), COOH (C3) 196.59 138642-97-4 Slightly soluble in water CDK inhibitors
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid Saturated ring 184.63 (HCl salt) Not available Hydrochloride salt form Neurological agents

*Note: The CAS number for 6-chloroimidazo[1,2-a]pyridine-8-carboxylic acid is identical to the 8-chloro isomer due to registry inconsistencies .

Halogen Effects

  • Chlorine vs. For example, 8-bromo derivatives (e.g., 1234616-06-8) show antiviral activity, possibly due to stronger hydrophobic interactions with viral proteins . Chlorine, being smaller, may favor metabolic stability .
  • Positional Isomerism : Moving the chlorine from C8 to C6 (as in 6-chloroimidazo[1,2-a]pyridine-8-carboxylic acid) alters electronic effects, impacting acidity (pKa) of the carboxylic acid group and binding affinity in enzyme inhibition .

Functional Group Modifications

Carboxylic Acid Derivatives

  • Esterification : Ethyl or methyl esters (e.g., methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, CAS 1234616-08-0) improve bioavailability by increasing lipophilicity. These esters are often prodrugs, hydrolyzed in vivo to active carboxylic acids .
  • Amidation: Introducing amino groups (e.g., 8-((2,6-dimethylbenzyl)amino)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylic acid) enhances target specificity via hydrogen bonding, as seen in metabolites of zastaprazan .

Biological Activity

8-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Characterized by its unique structure, this compound has garnered attention for its biological activity, particularly as a kinase inhibitor and in the treatment of infectious diseases such as tuberculosis (TB). This article will explore the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

  • Molecular Formula : C8H6ClN2O2
  • Molecular Weight : 196.59 g/mol
  • Melting Point : Approximately 300°C
  • CAS Number : 1379292-01-9

The presence of a chlorine atom at the 8-position and a carboxylic acid group at the 6-position enhances its reactivity and biological properties. The compound is noted for its thermal stability and ability to undergo various chemical reactions, including nucleophilic substitutions and cyclization.

Kinase Inhibition

Recent studies have shown that this compound exhibits potent inhibitory effects against several kinases. It has been identified as a promising candidate for drug development targeting various cancers and other diseases.

  • Case Study : A study published in MDPI highlighted the compound's binding affinity to cyclin-dependent kinase 7 (CDK7), showing an IC50 value of approximately 20 nM. This indicates its potential as a therapeutic agent in cancer treatment by modulating cell cycle progression .

Anti-Tuberculosis Activity

The compound has also been evaluated for its efficacy against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). High-throughput screening has identified it as a potent inhibitor with promising minimum inhibitory concentration (MIC) values.

CompoundMIC (μM)Target
This compound0.004 - 5.0Mtb H37Rv
Other imidazo derivativesVariesMtb

Research indicates that modifications to the imidazo structure can enhance anti-TB activity, making this compound a valuable scaffold for further development in TB therapeutics .

Safety and Toxicity Profiles

Safety assessments of this compound have shown low toxicity in various human cell lines, including VERO and MCF-7 cells. The compound demonstrated an IC50 greater than 10 μM, suggesting a favorable safety profile for potential therapeutic use .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Chlorine Substituent : Enhances binding affinity to target proteins.
  • Carboxylic Acid Group : Facilitates interaction with biological targets through hydrogen bonding.

Studies suggest that variations in substitution patterns can lead to significant changes in biological activity, emphasizing the importance of SAR in drug design.

Q & A

Basic: What are the standard synthetic routes for preparing 8-chloroimidazo[1,2-a]pyridine-6-carboxylic acid, and how are the intermediates characterized?

Answer:
The synthesis typically involves halogenation and cyclization steps. For example, bromination of 2-acetylfuran followed by cyclization with aminopyridine derivatives can yield imidazo[1,2-a]pyridine scaffolds. A solvent-free cascade reaction using ethyl acetoacetate and substituted benzaldehydes under reflux conditions has been reported to form bicyclic pyridones, including ester derivatives of the target compound . Key intermediates are characterized via:

  • NMR spectroscopy (e.g., δ 8.79 ppm for NH protons in ethyl ester derivatives) .
  • Melting point analysis (e.g., 248–249°C for related chloroimidazopyridazine analogs) .
  • IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1734 cm⁻¹) .

Basic: What spectroscopic and crystallographic methods are used to confirm the structure of this compound derivatives?

Answer:

  • X-ray crystallography resolves the bicyclic structure, as demonstrated for ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate, revealing bond angles and planarity .
  • ¹H/¹³C NMR identifies substituents (e.g., aromatic protons at δ 7.45–8.54 ppm and ethyl ester CH₂ groups at δ 4.25–4.32 ppm) .
  • Mass spectrometry confirms molecular weight (e.g., [M+H]⁺ at m/z 197.57 for chloroimidazopyridazine analogs) .

Advanced: How can reaction conditions be optimized to improve yields in the synthesis of this compound derivatives?

Answer:

  • Solvent-free conditions reduce side reactions; e.g., ethyl 8-nitroimidazo[1,2-a]pyridine-6-carboxylate was synthesized in high purity without solvents at 80–100°C .
  • Catalyst screening : Transition metals (e.g., Pd or Cu) may enhance cyclization efficiency, though solvent-free methods often avoid catalysts .
  • Temperature control : Lower temperatures (e.g., 0–5°C) during bromination steps minimize decomposition of halogenated intermediates .

Advanced: How do structural modifications (e.g., chloro vs. bromo substituents) impact the biological activity of imidazo[1,2-a]pyridine derivatives?

Answer:

  • Receptor binding : Chloro substituents at position 8 enhance selectivity for adenosine A2a receptors compared to bromo analogs, as shown in triazolopyridine derivatives (e.g., 44% binding affinity vs. 32% for bromo-substituted isomers) .
  • Antiviral activity : Chlorinated derivatives exhibit improved stability in metabolic assays compared to nitro- or trifluoromethyl-substituted analogs .
  • Solubility : Carboxylic acid groups at position 6 increase aqueous solubility, critical for in vivo pharmacokinetic studies .

Advanced: How can contradictory data in biological assays (e.g., receptor binding vs. cellular activity) be resolved for this compound class?

Answer:

  • Orthogonal assays : Combine radioligand binding (e.g., A2a receptor assays) with functional cAMP assays to distinguish binding affinity from efficacy .
  • Metabolic stability testing : Use liver microsomes to identify rapid degradation of ester derivatives (e.g., ethyl esters hydrolyze faster than methyl esters) .
  • Isomer separation : Chromatographically resolve regioisomers (e.g., 5-amino vs. 8-amino triazolopyridines) to isolate active species .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

  • Kinase inhibitors : Serves as a core structure for cyclin-dependent kinase (CDK) inhibitors by mimicking ATP-binding motifs .
  • Antiviral agents : Derivatives inhibit viral replication via interaction with protease active sites .
  • Anticonvulsants : Modulate GABAergic pathways through allosteric binding .

Advanced: What computational methods support the design of novel imidazo[1,2-a]pyridine derivatives?

Answer:

  • Molecular docking : Predict binding poses with CDK2 (PDB: 1HCL) using AutoDock Vina, focusing on chloro substituent interactions with hydrophobic pockets .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to assess electronic effects of substituents on reactivity .
  • QSAR models : Correlate logP values with cellular permeability for carboxylate vs. ester derivatives .

Advanced: How do crystallization conditions affect the polymorphic forms of this compound?

Answer:

  • Solvent selection : Ethyl acetate yields needle-like crystals (mp 203–205°C), while methanol produces prismatic forms .
  • Temperature gradients : Slow cooling from 100°C to room temperature reduces lattice defects, as shown in X-ray diffraction studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.